molecular formula C18H23N B14233529 (2,6-Diisopropyl-phenyl)-phenyl-amine CAS No. 428861-98-7

(2,6-Diisopropyl-phenyl)-phenyl-amine

Cat. No.: B14233529
CAS No.: 428861-98-7
M. Wt: 253.4 g/mol
InChI Key: SEQSRFGDUSEKKI-UHFFFAOYSA-N
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Description

(2,6-Diisopropyl-phenyl)-phenyl-amine, also known as 2,6-Diisopropylaniline, is an organic compound with the formula H₂NC₆H₃(CHMe₂)₂. It is a colorless liquid, although samples can appear yellow or brown. This compound is a bulky aromatic amine often used to make ligands in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Diisopropylaniline can be achieved through several methods. One common method involves the alkylation of aniline with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under high pressure and elevated temperatures .

Another method involves the vapor-phase catalytic amination of 2,6-diisopropyl phenol with ammonia and hydrogen over a Pd/MgO-Al₂O₃/Al₂O₃ catalyst at temperatures ranging from 180-220°C .

Industrial Production Methods

Industrial production of 2,6-Diisopropylaniline often employs the liquid-phase alkylation of aniline with propylene using aluminum chloride as a catalyst. This method is favored due to its technical maturity and high yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation: Triacetylmethane, p-toluenesulfonic acid, toluene.

    Amination: Haloarenes.

    Coupling: Organoboron reagents, palladium catalysts.

Major Products

Mechanism of Action

The mechanism of action of 2,6-Diisopropylaniline involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can then participate in various catalytic processes. For example, it reacts with bis(trimethylsilylmethyl)yttrium complexes to form yttrium alkyl anilido species, involving the elimination of trimethylsilane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diisopropylaniline is unique due to its bulky structure, which makes it particularly useful in forming stable ligands for coordination chemistry. This bulkiness can influence the steric properties of the resulting complexes, making it advantageous for specific catalytic applications .

Properties

CAS No.

428861-98-7

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

N-phenyl-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C18H23N/c1-13(2)16-11-8-12-17(14(3)4)18(16)19-15-9-6-5-7-10-15/h5-14,19H,1-4H3

InChI Key

SEQSRFGDUSEKKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=C2

Origin of Product

United States

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